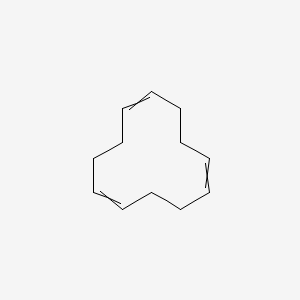![molecular formula C₄₂H₇₀Cl₂N₂O₇S B1141378 [4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride CAS No. 25670-17-1](/img/structure/B1141378.png)
[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a chemical entity with potential relevance in various fields of chemistry and pharmacology. It is part of a broader class of compounds that have been synthesized and studied for their chemical and physical properties, as well as for their potential biological activities.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler precursor molecules. For compounds similar to the one mentioned, practical synthesis methods have been developed, such as those involving esterification, intramolecular reactions, and catalyzed coupling reactions to achieve the desired structure (Ikemoto et al., 2005). These methods highlight the importance of selecting appropriate reaction conditions and catalysts to obtain high yields and purity.
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic techniques and X-ray crystallography to determine the arrangement of atoms within a molecule. Studies on similar compounds have utilized single-crystal X-ray analysis for unambiguous structure determination, revealing details about molecular conformation and interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Research into related compounds has explored reactions such as ester hydrolysis, amidation, and multi-component condensations, providing insights into the compound's reactivity and potential for further functionalization (Moosavi-Zare et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound under different conditions. For instance, the crystallization behavior and solubility can significantly affect the compound's application in pharmaceutical formulations (Shestopalov et al., 2003).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity towards various reagents, and stability, are key factors in its application in chemical syntheses and potential biological activities. Studies on related compounds have investigated their reactivity, highlighting the importance of understanding these properties for further application and synthesis (Temple et al., 1992).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydro-Pyran Derivatives : A study by Agekyan and Mkryan (2015) focuses on the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, leading to the formation of various diamides. This synthesis approach could be relevant to the compound due to the similarities in the chemical structure (Agekyan & Mkryan, 2015).
Practical Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist. The method involves esterification and a Suzuki−Miyaura reaction, which could be relevant for synthesizing structurally related compounds (Ikemoto et al., 2005).
Synthesis of Thiazolidin-4-one Derivatives : Patel et al. (2013) synthesized compounds with properties related to anti-cancer and HIV treatment. The physical properties of these synthesized substances, including their IR and NMR data, could provide insights into the structural and functional properties of related compounds (Patel et al., 2013).
Antimicrobial and Anticoccidial Activity
Antimicrobial Activity of Tetrahydro-Pyran Derivatives : Research by Aghekyan et al. (2020) on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles highlights the potential antimicrobial properties of such compounds. This could indicate similar applications for the compound (Aghekyan et al., 2020).
Anticoccidial and Antimicrobial Activity : Georgiadis (1976) studied the antimicrobial and anticoccidial activity of certain pyran derivatives, which suggests potential applications for similar compounds in treating infections and diseases in poultry (Georgiadis, 1976).
properties
IUPAC Name |
[4-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69ClN2O7S.ClH/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-22-34(46)49-39-38-37(50-41(51-38)31-23-25-32(48-5)26-24-31)36(52-42(39)53-6)35(29(3)43)44-40(47)33-27-30(21-8-2)28-45(33)4;/h23-26,29-30,33,35-39,41-42H,7-22,27-28H2,1-6H3,(H,44,47);1H/t29?,30?,33-,35?,36?,37?,38?,39?,41?,42?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCLSLUZFUNOT-YLEYFEDASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)[C@@H]3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70Cl2N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131637263 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

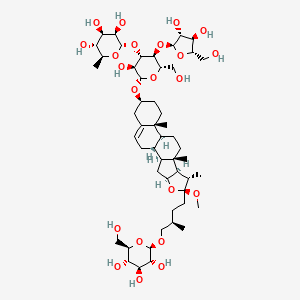

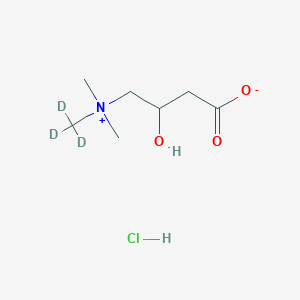
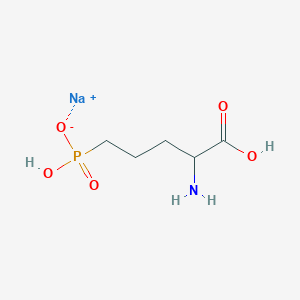
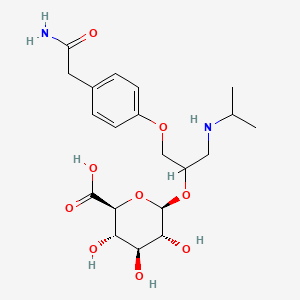
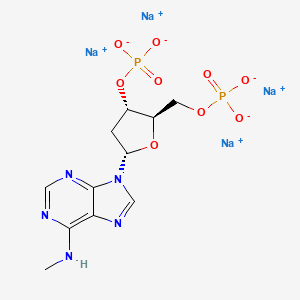
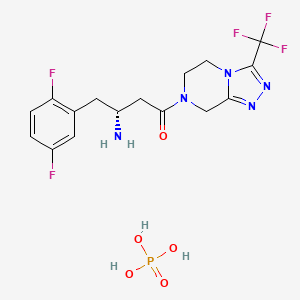
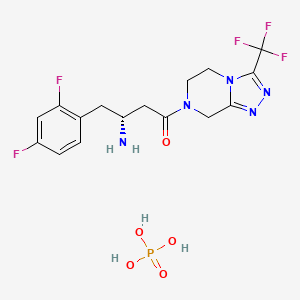
![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)
